molecular formula C23H31N5O2 B11147663 [1-(4,6-Dimethyl-2-pyrimidinyl)-3-piperidyl][4-(2-methoxyphenyl)piperazino]methanone

[1-(4,6-Dimethyl-2-pyrimidinyl)-3-piperidyl][4-(2-methoxyphenyl)piperazino]methanone

Cat. No.: B11147663
M. Wt: 409.5 g/mol
InChI Key: OAUCFOATDJPPKW-UHFFFAOYSA-N
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Description

[1-(4,6-Dimethyl-2-pyrimidinyl)-3-piperidyl][4-(2-methoxyphenyl)piperazino]methanone: is a complex organic compound that features a pyrimidine ring, a piperidine ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(4,6-Dimethyl-2-pyrimidinyl)-3-piperidyl][4-(2-methoxyphenyl)piperazino]methanone involves multiple steps, starting with the preparation of the pyrimidine and piperidine intermediates. The pyrimidine ring can be synthesized through the cyclization of appropriate precursors, such as 2-amino-4,6-dimethylpyrimidine . The piperidine ring can be formed through the cyclization of 1,2-diamine derivatives with sulfonium salts .

Industrial Production Methods: Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and piperazine rings.

    Reduction: Reduction reactions can be performed on the pyrimidine ring to modify its electronic properties.

    Substitution: Substitution reactions are common, especially on the aromatic rings, where halogenation or alkylation can occur.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while alkylation can be performed using alkyl halides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, allowing the creation of more complex molecules.

Biology: In biological research, it can be used to study the interactions of pyrimidine and piperidine derivatives with biological macromolecules.

Industry: In the industrial sector, it can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [1-(4,6-Dimethyl-2-pyrimidinyl)-3-piperidyl][4-(2-methoxyphenyl)piperazino]methanone involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids, while the piperidine and piperazine rings can interact with proteins and enzymes. These interactions can modulate the activity of these biological molecules, leading to various pharmacological effects.

Comparison with Similar Compounds

Uniqueness: What sets [1-(4,6-Dimethyl-2-pyrimidinyl)-3-piperidyl][4-(2-methoxyphenyl)piperazino]methanone apart is its unique combination of pyrimidine, piperidine, and piperazine rings, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various biological targets, making it a valuable compound in research and development.

Properties

Molecular Formula

C23H31N5O2

Molecular Weight

409.5 g/mol

IUPAC Name

[1-(4,6-dimethylpyrimidin-2-yl)piperidin-3-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C23H31N5O2/c1-17-15-18(2)25-23(24-17)28-10-6-7-19(16-28)22(29)27-13-11-26(12-14-27)20-8-4-5-9-21(20)30-3/h4-5,8-9,15,19H,6-7,10-14,16H2,1-3H3

InChI Key

OAUCFOATDJPPKW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC(C2)C(=O)N3CCN(CC3)C4=CC=CC=C4OC)C

Origin of Product

United States

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